"Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate" basic properties
"Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate" basic properties
An In-depth Technical Guide to Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Abstract
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate is a disubstituted piperidine derivative that serves as a versatile chemical intermediate in synthetic chemistry. Possessing a secondary amine within a piperidine ring, an aromatic primary amine, and an ethyl ester, this molecule offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route with detailed protocols, potential applications in medicinal chemistry, and essential safety and handling information. The content is tailored for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that appears in a vast array of clinically approved pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties:
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Physicochemical Modulation: The saturated heterocyclic system allows for precise control over key drug-like properties such as lipophilicity and aqueous solubility. The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, enhancing water solubility and enabling critical interactions with biological targets.[1]
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Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]
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Structural Versatility: Its non-planar, chair-like conformation provides a three-dimensional framework for orienting substituents in specific vectors, which is crucial for optimizing binding affinity to enzyme active sites or receptors.
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate is a prime example of a functionalized building block designed to leverage these advantages. The primary aromatic amine serves as a key nucleophile or a precursor for diazonium chemistry, while the ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing avenues for extensive library synthesis.
Physicochemical and Structural Properties
The core attributes of Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 306937-22-4 | [2] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 262.35 g/mol | [2][3] |
| Physical Form | Solid, semi-solid, or lump | [3] |
| Melting Point | 42 °C | [2] |
| Purity (Typical) | ≥97% | [3] |
| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light | [3] |
| InChI Key | WXYBQSXOZUFNJY-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
While specific synthetic preparations are not extensively detailed in the public literature, a highly efficient and common method for its synthesis is the reductive amination between ethyl piperidine-4-carboxylate and 3-aminobenzaldehyde.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the benzylic C-N bond, identifying the key starting materials: ethyl piperidine-4-carboxylate and a 3-aminobenzyl synthon.
Caption: Retrosynthetic analysis via a C-N disconnection.
Proposed Synthesis Workflow
The forward synthesis involves the formation of an intermediate imine (or iminium ion) from the two starting materials, followed by in-situ reduction to yield the final secondary amine product.
Caption: Proposed workflow for synthesis via reductive amination.
Detailed Synthesis Protocol (Proposed)
This protocol describes a standard laboratory-scale procedure for reductive amination.
Materials:
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Ethyl piperidine-4-carboxylate (1.0 eq)
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3-Aminobenzaldehyde (1.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Glacial Acetic Acid (catalytic, ~2-3 drops)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl piperidine-4-carboxylate (1.0 eq) and 3-aminobenzaldehyde (1.0 eq).
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Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration).
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Add a catalytic amount of glacial acetic acid to the solution. Stir at room temperature for 20-30 minutes to facilitate imine formation.
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Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude product can be purified using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to prevent the amine product from streaking on the acidic silica.
Characterization: The structure of the purified product should be confirmed by standard analytical techniques:
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¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons (in the 6.5-7.5 ppm region), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.
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¹³C NMR: Will show distinct peaks for the ester carbonyl, aromatic carbons, benzylic carbon, and the carbons of the piperidine and ethyl groups.
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Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion at m/z 263.36.
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Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹), C=O of the ester (~1730 cm⁻¹), and C-N bonds.
Applications in Drug Discovery
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its bifunctional nature makes it an ideal starting point for generating libraries of compounds for screening.
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As a Key Building Block: The primary amine on the phenyl ring is a versatile handle for introducing diversity. It can be acylated, sulfonated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to attach various pharmacophores.[4]
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Lead Optimization: The piperidine nitrogen and the ethyl ester provide additional modification points. For example, hydrolysis of the ester to the carboxylic acid allows for amide coupling with a wide range of amines, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
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Targeting CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[1] This intermediate is well-suited for synthesizing analogs of compounds aimed at neurological targets.
Safety and Handling
It is crucial to handle this compound with appropriate safety precautions, as it is classified as hazardous.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
Precautionary Measures: [3]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8 °C) under an inert atmosphere.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
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Conclusion
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate represents a strategically designed chemical intermediate that embodies the utility of the piperidine scaffold in modern synthetic and medicinal chemistry. Its well-defined reactive sites—the primary aromatic amine, the piperidine nitrogen, and the ethyl ester—provide a robust platform for the synthesis of diverse and complex molecules. While requiring careful handling due to its corrosive nature, its value as a building block for developing novel therapeutics, particularly for CNS-related targets, is significant. This guide provides the foundational knowledge for its safe handling, synthesis, and strategic deployment in research and development programs.
References
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ChemWhat. ETHYL 1-(3-AMINOBENZYL)PIPERIDINE-4-CARBOXYLATE CAS#: 306937-22-4. [Link]
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Capot Chemical. MSDS of 1-Benzyl-3-boc-amino-piperidine-4-carboxylic acid ethyl ester. [Link]
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PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]
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PubChem. CID 161290137. [Link]
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Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
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Cheméo. Ethyl piperidine-4-carboxylate. [Link]
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Gomtsyan, A. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116892. [Link]
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Pharmaffiliates. Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. [Link]
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UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
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